molecular formula C28H24N2O7S B11470312 N-[8-(4-Morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]-5-(phenoxymethyl)-2-furamide

N-[8-(4-Morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]-5-(phenoxymethyl)-2-furamide

Cat. No.: B11470312
M. Wt: 532.6 g/mol
InChI Key: FUQFGEATORBSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

N-[8-(4-Morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]-5-(phenoxymethyl)-2-furamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include halogenation agents, Friedel-Crafts reagents, and butyl lithium . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[8-(4-Morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]-5-(phenoxymethyl)-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[8-(4-Morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]-5-(phenoxymethyl)-2-furamide involves its interaction with specific molecular targets and pathways. For example, as a PTP1B inhibitor, it can modulate insulin signaling pathways, thereby exerting its therapeutic effects in diabetes treatment . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[8-(4-Morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]-5-(phenoxymethyl)-2-furamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the combination of morpholinylsulfonyl and phenoxymethyl substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H24N2O7S

Molecular Weight

532.6 g/mol

IUPAC Name

N-(8-morpholin-4-ylsulfonyldibenzofuran-3-yl)-5-(phenoxymethyl)furan-2-carboxamide

InChI

InChI=1S/C28H24N2O7S/c31-28(26-10-7-21(36-26)18-35-20-4-2-1-3-5-20)29-19-6-9-23-24-17-22(8-11-25(24)37-27(23)16-19)38(32,33)30-12-14-34-15-13-30/h1-11,16-17H,12-15,18H2,(H,29,31)

InChI Key

FUQFGEATORBSLH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)NC(=O)C5=CC=C(O5)COC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.